molecular formula C9H12ClNO B8029492 5-Chloro-3-methyl-2-propoxypyridine

5-Chloro-3-methyl-2-propoxypyridine

Cat. No.: B8029492
M. Wt: 185.65 g/mol
InChI Key: ZNQKCMXFWCIAGQ-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-2-propoxypyridine is an organic compound with the molecular formula C9H12ClNO. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a pyridine ring substituted with a chlorine atom at the 5-position, a methyl group at the 3-position, and a propoxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-2-propoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine, 2-chloropyridine, and propyl alcohol.

    Chlorination: The 3-methylpyridine is chlorinated at the 5-position using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions.

    Alkylation: The resulting 5-chloro-3-methylpyridine is then subjected to alkylation with propyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the propoxy group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-2-propoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the 3-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3), solvents (e.g., ethanol, methanol).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

Scientific Research Applications

5-Chloro-3-methyl-2-propoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-2-propoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-propoxypyridine: Lacks the chlorine atom at the 5-position.

    5-Chloro-2-propoxypyridine: Lacks the methyl group at the 3-position.

    5-Chloro-3-methylpyridine: Lacks the propoxy group at the 2-position.

Uniqueness

5-Chloro-3-methyl-2-propoxypyridine is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-3-methyl-2-propoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-3-4-12-9-7(2)5-8(10)6-11-9/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQKCMXFWCIAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=C(C=C1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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